molecular formula C17H15N3O4S B11478345 2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(1,3-thiazol-2-yl)benzamide

2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B11478345
M. Wt: 357.4 g/mol
InChI Key: YQZTVOREKPBYJO-UHFFFAOYSA-N
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Description

2-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHOXY)-N-(13-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a furan ring, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHOXY)-N-(13-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the furan-2-ylmethanol, which is then reacted with a carbamoyl chloride to form the intermediate furan-2-ylmethyl carbamate. This intermediate is further reacted with a thiazole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHOXY)-N-(13-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHOXY)-N-(13-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHOXY)-N-(13-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The benzamide group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)ACETIC ACID: Similar structure but with an amino acid moiety.

    2-(FURAN-2-YL)METHYL CARBAMATE: Lacks the thiazole and benzamide groups.

    N-(THIAZOL-2-YL)BENZAMIDE: Contains the thiazole and benzamide groups but lacks the furan ring.

Uniqueness

2-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHOXY)-N-(13-THIAZOL-2-YL)BENZAMIDE is unique due to the combination of the furan, thiazole, and benzamide groups in a single molecule

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[2-(furan-2-ylmethylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C17H15N3O4S/c21-15(19-10-12-4-3-8-23-12)11-24-14-6-2-1-5-13(14)16(22)20-17-18-7-9-25-17/h1-9H,10-11H2,(H,19,21)(H,18,20,22)

InChI Key

YQZTVOREKPBYJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)OCC(=O)NCC3=CC=CO3

Origin of Product

United States

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